(Tyr4,D-Phe12)-Bombesin

Vue d'ensemble

Description

(Tyr4,D-Phe12)-Bombesin, also known as BBN, is a peptide that has been extensively studied for its potential applications in scientific research. This peptide is a member of the bombesin family, which includes a group of peptides that are involved in regulating various physiological processes. BBN has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Applications De Recherche Scientifique

Molecular Structure and SERS Application

- Investigation of Molecular Structure : The molecular structure of bombesin and its analogues, including (Tyr4, D-Phe12)-bombesin, has been studied using absorption infrared and Raman results. These analogues serve as antagonists to bombesin, with potential use in cancer treatment. Surface-enhanced Raman scattering (SERS) was employed to study differences in vibrational spectra, indicating the peptides' interaction with protein receptors on a macroscopic silver surface (Podstawka, 2008).

Central Bombesin Receptor Antagonists

- Function as Central Receptor Antagonists : Studies have demonstrated that (D-Phe12) bombesin and (Tyr4, D-Phe12) bombesin can function as central bombesin receptor antagonists. This discovery is significant for understanding the interaction of these analogues in the rat central nervous system (CNS) and their potential in modulating bombesin-induced behaviors (Merali et al., 1988).

Antagonist Activity and Amylase Release Inhibition

- Bombesin Receptor Antagonists : [D-Phe12] bombesin analogues, including (Tyr4, D-Phe12) bombesin, have been identified as bombesin receptor antagonists. These analogues inhibit bombesin-stimulated amylase release from guinea pig pancreatic acini and demonstrate specificity in interacting with bombesin receptors, highlighting their potential in physiological and pathological processes (Heinz-Erian et al., 1987).

Effect on Antagonist Activity

- Substitutions in Position 12 of Bombesin : Research into the chemical properties of substitutions in position 12 of bombesin, such as in (Tyr4, D-Phe12) bombesin, reveals the importance of these modifications in determining antagonist activity and affinity. These findings are crucial for understanding the biochemical and pharmacological properties of bombesin analogues (Saeed et al., 1989).

Phosphatidylinositol Hydrolysis Modulation

- In Small-Cell Lung-Cancer Cell Line : (Tyr4)bombesin and its congeners, including (Tyr4, D-Phe12) bombesin, have been found to modulate bombesin-induced phosphatidylinositol hydrolysis in a small-cell lung-cancer cell line. This suggests a potential application in understanding the autocrine growth-promoting manner in small-cell lung cancer (Trepel et al., 1988).

Receptor Characterization in Swiss 3T3 Cells

- High-Affinity Receptors : The high-affinity receptors for bombesin and its analogues, including (Tyr4, D-Phe12) bombesin, have been characterized in Swiss 3T3 cells. This study contributes to understanding the binding, internalization, and degradation processes of these mitogenic peptides (Brown et al., 1988).

Bombesin in Insulin-Secreting Cell Line

- Ligand Binding and Processing : Bombesin, including its analogues like (Tyr4, D-Phe12) bombesin, has been studied for its role in stimulating insulin secretion and receptor characterization in an insulin-secreting cell line. These studies are essential for understanding the receptor-mediated processes in insulin secretion (Swope & Schonbrunn, 1987).

Bombesin-Binding Sites in Rat Brain

- Autoradiographic Localization : The binding sites of bombesin, including (Tyr4, D-Phe12) bombesin, have been localized autoradiographically in the rat brain, contributing to the understanding of the regulatory role of endogenous bombesin-like peptides in the brain (Zarbin et al., 1985).

Bombesin Receptors in Rat Pituitary Cell Line

- Characterization in GH4C1 Cells : The characterization of bombesin receptors in a rat pituitary cell line, including the study of analogues like (Tyr4, D-Phe12) bombesin, provides insights into their role in stimulating prolactin secretion and receptor binding characteristics (Westendorf & Schonbrunn, 1983).

Propriétés

IUPAC Name |

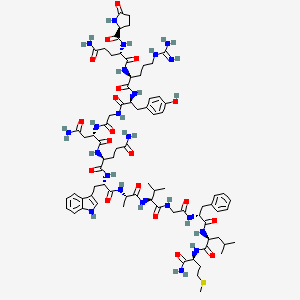

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H110N22O19S/c1-39(2)31-53(73(115)92-48(65(81)107)28-30-119-6)96-74(116)55(32-42-13-8-7-9-14-42)90-63(106)38-87-76(118)64(40(3)4)99-66(108)41(5)88-72(114)56(34-44-36-85-47-16-11-10-15-46(44)47)98-71(113)52(23-26-59(79)102)95-75(117)57(35-60(80)103)91-62(105)37-86-67(109)54(33-43-18-20-45(100)21-19-43)97-68(110)49(17-12-29-84-77(82)83)93-70(112)51(22-25-58(78)101)94-69(111)50-24-27-61(104)89-50/h7-11,13-16,18-21,36,39-41,48-57,64,85,100H,12,17,22-35,37-38H2,1-6H3,(H2,78,101)(H2,79,102)(H2,80,103)(H2,81,107)(H,86,109)(H,87,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,82,83,84)/t41-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVFIJHSKDEPIS-NJYMWGPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H110N22O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1679.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tyr4,D-Phe12)-Bombesin | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)

![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)